[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol
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Overview
Description
[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol is a chemical compound with the molecular formula C14H12Cl2O2 It is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is connected to a methoxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol typically involves the reaction of 2,6-dichlorobenzyl chloride with 3-hydroxybenzyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
[2,6-Dichlorophenyl]methanol: Similar structure but lacks the methoxy group.
[3-Methoxyphenyl]methanol: Similar structure but lacks the chlorine atoms.
[2,6-Dichlorophenyl]methoxybenzene: Similar structure but lacks the methanol group.
Uniqueness
[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol is unique due to the presence of both chlorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12Cl2O2 |
---|---|
Molecular Weight |
283.1 g/mol |
IUPAC Name |
[3-[(2,6-dichlorophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C14H12Cl2O2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-7,17H,8-9H2 |
InChI Key |
FUYJILMAOFLODR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)CO |
Origin of Product |
United States |
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